
(4-Methyl-3-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid
Vue d'ensemble
Description
(4-Methyl-3-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid is a useful research compound. Its molecular formula is C12H19BN2O4S and its molecular weight is 298.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(4-Methyl-3-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid, also referred to by its CAS number 1139717-76-2, is a boronic acid derivative with potential applications in medicinal chemistry. This compound is notable for its interactions with various biological targets, particularly in the context of antibacterial and anticancer activities. This article reviews the biological activity of this compound, highlighting relevant studies, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 220.08 g/mol. The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols and other nucleophiles, making it a versatile building block in drug design.
Antibacterial Activity
Recent studies have demonstrated that boronic acids can inhibit penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. The compound's ability to form tricovalent complexes with PBPs has been observed, leading to significant antibacterial effects against various strains of bacteria.
Table 1: Inhibition Properties Against Bacterial PBPs
Protein Tested | Residual Activity (%) |
---|---|
PBP3 from P. aeruginosa | 16 ± 6 |
PBP3 from H. influenzae | 32 ± 3 |
PBP3 from A. baumannii | 73 ± 3 |
PBP3 from E. coli | >90 |
PBP2 from N. gonorrhoeae | >90 |
The data indicates that the compound exhibits variable inhibitory effects depending on the bacterial strain, with notable potency against Pseudomonas aeruginosa and Haemophilus influenzae .
Anticancer Activity
Boronic acids have also been investigated for their anticancer properties. The compound has shown promise as a proteasome inhibitor, which can halt cell cycle progression in cancer cells. For instance, studies have indicated that certain boronic acid derivatives can induce G2/M phase arrest in U266 cells, leading to growth inhibition.
Case Study: Proteasome Inhibition
In vitro studies have revealed that some boronic acid derivatives exhibit IC50 values in the nanomolar range against cancer cell lines, suggesting strong potential as therapeutic agents . The mechanism involves competitive inhibition of the proteasome, disrupting protein degradation pathways crucial for cancer cell survival.
The biological activity of this compound is primarily attributed to its ability to interact with serine residues in target proteins via boronate ester formation. This interaction leads to the inhibition of enzymatic functions critical for bacterial growth and cancer cell proliferation.
Binding Studies
High-throughput crystallography has been utilized to elucidate the binding interactions between this compound and PBPs. The formation of stable complexes was confirmed through structural analysis, indicating that the compound effectively occupies the active site of target proteins .
Pharmacokinetic Properties
Pharmacokinetic studies are essential for evaluating the therapeutic potential of any new compound. Preliminary investigations suggest that this boronic acid derivative demonstrates favorable absorption characteristics; however, further optimization is required to enhance its bioavailability and target tissue concentration .
Applications De Recherche Scientifique
Medicinal Chemistry
Anticancer Activity
Research indicates that boronic acids, including (4-Methyl-3-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid, can act as proteasome inhibitors. These compounds may play a crucial role in the treatment of cancers by disrupting the protein degradation pathway, leading to the accumulation of pro-apoptotic factors and ultimately inducing cancer cell death.
Case Study: Inhibition of LMP7
A notable study demonstrated that derivatives of boronic acids could selectively inhibit LMP7 (a proteasome subunit) in various cancer models. The compound was tested for its efficacy against different cancer cell lines, showing promising results in reducing cell viability and promoting apoptosis .
Targeting Protein Interactions
Boronic acids are also known for their ability to interact with diol-containing molecules, which can be exploited in drug design to create targeted therapies. For instance, the incorporation of this compound into drug candidates has been explored for enhancing selectivity towards specific biological targets .
Role as a Catalyst
Boronic acids have been identified as effective catalysts in various organic reactions, including cross-coupling reactions. The unique structure of this compound allows it to facilitate these reactions under mild conditions, leading to higher yields and reduced reaction times.
Case Study: Suzuki-Miyaura Coupling
In a series of experiments, this compound was employed as a catalyst in Suzuki-Miyaura coupling reactions between aryl halides and boronic acids. The results indicated that it could effectively promote the formation of biaryl compounds with excellent yields and selectivity .
Propriétés
IUPAC Name |
[4-methyl-3-(4-methylpiperazin-1-yl)sulfonylphenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BN2O4S/c1-10-3-4-11(13(16)17)9-12(10)20(18,19)15-7-5-14(2)6-8-15/h3-4,9,16-17H,5-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPLZQVXVQDDVTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C)S(=O)(=O)N2CCN(CC2)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.